molecular formula C6H12O6 B583689 D-[4-13C]Galactose CAS No. 478518-58-0

D-[4-13C]Galactose

Cat. No. B583689
CAS RN: 478518-58-0
M. Wt: 181.148
InChI Key: WQZGKKKJIJFFOK-GAFGDFDTSA-N
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Description

D-[4-13C]Galactose is a monosaccharide sugar that serves as an energy source and glycosylation component . It is a C-4 epimer of glucose and often used as a source of carbon in culture media . D-Galactose is a natural aldohexose and a C-4 epimer of glucose .


Synthesis Analysis

The asymmetric synthesis of D-galactose has been completed in eight steps and in >14% yield from simple starting materials via an iterative syn-glycolate aldol strategy . In another study, carbohydrate-containing polymers were synthesized via free radical polymerization .


Molecular Structure Analysis

D-[4-13C]Galactose has a molecular formula of C513CH12O6 . Galactose exists in both open-chain and cyclic form. The open-chain form has a carbonyl at the end of the chain. Four isomers are cyclic, two of them with a pyranose (six-membered) ring, two with a furanose (five-membered) ring .


Chemical Reactions Analysis

D-Galactose is a component of the disaccharide lactose and released upon hydrolysis by β-galactosidase enzymes .


Physical And Chemical Properties Analysis

D-Galactose is a white crystalline solid . It has a melting point of 168 - 170 °C . It is easily soluble in cold water .

Scientific Research Applications

Biofuel Production from Galactose-Rich Biomass

D-Galactose serves as a valuable raw material for biofuel production. Researchers have harnessed microbial fermentation to convert galactose-rich biomass into biofuels. This process involves breaking down complex carbohydrates from sources like macroalgae, plants, and dairy waste. Innovations in pretreatment methods and advancements in fermentation technologies have enabled efficient biofuel production from galactose .

Low-Calorie Sweetener Production: D-Tagatose

As health-conscious consumers seek alternatives to traditional sugar, D-galactose has emerged as a promising candidate. Specifically, D-tagatose—a low-calorie sweetener—is derived from D-galactose. Scientists have explored the characterization and genetic modification of L-arabinose isomerase to enhance the bioconversion of D-galactose into D-tagatose. This sweetener provides a healthier option for those looking to reduce their sugar intake .

Drug Delivery and Diagnostics

D-galactose has unique properties that make it an attractive ligand for drug delivery systems. Its interactions with specific cell receptors have been investigated for targeted drug delivery. Additionally, researchers have explored its potential in diagnostics and theranostics, leveraging its distinctive features to enhance medical treatments .

Protein Engineering and Enzyme Activity Enhancement

In the field of protein engineering, D-galactose plays a role in improving enzyme activity. Techniques such as random mutagenesis and rational protein design have been employed to enhance enzyme performance. These efforts contribute to the development of more efficient biocatalysts for various applications .

Maillard Browning Reaction and Food Chemistry

D-Galactose’s presence in nature as a reducing sugar makes it relevant to food chemistry. It readily participates in the Maillard browning reaction, which contributes to the color and flavor of baked goods, roasted coffee, and other foods. Understanding galactose’s role in this reaction is essential for food scientists and culinary experts .

Cell Wall Components and Plant Biology

Galactose is a component of cell walls in plants. Researchers study its role in cell wall structure, function, and biosynthesis. Insights into galactose-containing polysaccharides contribute to our understanding of plant growth, development, and responses to environmental stressors .

Glycoproteins and Glycolipids

D-Galactose is also found in glycoproteins and glycolipids. These complex molecules play critical roles in cell signaling, immune responses, and disease processes. Investigating galactose-containing biomolecules sheds light on cellular communication and potential therapeutic targets .

Biodegradable Materials and Sustainability

Galactose-based materials have been explored for their potential in biodegradable plastics and sustainable packaging. Researchers investigate their properties, degradation pathways, and environmental impact. By utilizing galactose-derived materials, we can reduce our reliance on petroleum-based plastics and promote eco-friendly alternatives .

Mechanism of Action

Target of Action

D-[4-13C]Galactose, a natural aldohexose and C-4 epimer of glucose , primarily targets cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . It functions as a ligand to selectively target these cells .

Mode of Action

D-[4-13C]Galactose interacts with its targets through its distinctive properties and interactions with specific cell receptors . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .

Biochemical Pathways

D-[4-13C]Galactose is involved in several biochemical pathways. In microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass, it is used as a raw material for biomass fuel production or low-calorie sweetener production . It is also involved in the Leloir pathway, which begins with an ATP-dependent phosphorylation of the pyranoside hemiacetal form that yields D-galactose-1-phosphate and eventually results in D-glucose-1-phosphate .

Pharmacokinetics

The pharmacokinetics of D-[4-13C]Galactose are influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is predominantly used as a pathway to generate glucose fuel for the human body . The carrier was able to specifically deliver the drug to the liver without significant drug release in the circulation and, consequently, no accumulation in erythrocytes .

Result of Action

The molecular and cellular effects of D-[4-13C]Galactose’s action are diverse. It has been used in trials studying the treatment and diagnosis of various diseases . It has also been proposed for use in accelerating senescence in mice, rats, and Drosophila . Furthermore, it has been associated with ovarian cancer .

Action Environment

The action, efficacy, and stability of D-[4-13C]Galactose are influenced by various environmental factors. For instance, the galactose yield is influenced by the reaction temperature, amount of catalyst used, and reaction time . Moreover, it has been found that D-[4-13C]Galactose can pass through cell membranes and react with reactive oxygen species (ROS) inside the cell and nuclei .

properties

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-GAFGDFDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[13C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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